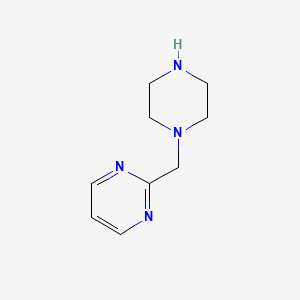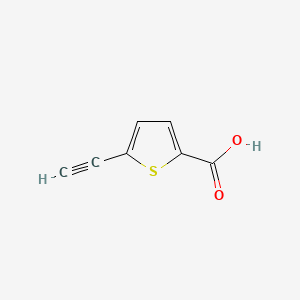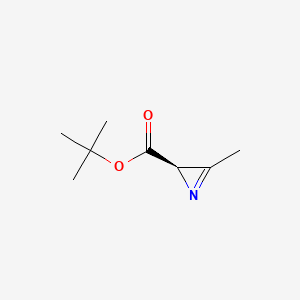![molecular formula C28H24N2O2 B576110 (E,E)-4,4'-Bis[2-(4-methoxyphenyl)ethenyl]-2,2'-bipyridine CAS No. 166827-53-8](/img/structure/B576110.png)
(E,E)-4,4'-Bis[2-(4-methoxyphenyl)ethenyl]-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E,E)-4,4'-Bis[2-(4-methoxyphenyl)ethenyl]-2,2'-bipyridine, commonly known as MPEB, is a small molecule that has gained attention in the scientific community due to its potential applications in various fields, including optoelectronics, materials science, and biomedical research.
Mechanism of Action
The mechanism of action of MPEB is not fully understood, but it is believed to interact with specific proteins and enzymes in cells, leading to changes in cellular signaling pathways and gene expression. MPEB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, MPEB may have potential as a therapeutic agent for diseases that involve aberrant gene expression, such as cancer and neurodegenerative diseases.
Biochemical and physiological effects:
MPEB has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. In cancer cells, MPEB has been shown to inhibit cell growth and induce cell death through a variety of mechanisms, including activation of caspases and inhibition of cell cycle progression. In neurodegenerative diseases, MPEB has been investigated for its potential to protect neurons against oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
MPEB has several advantages for use in lab experiments, including its high yield and purity, strong fluorescence properties, and potential therapeutic applications. However, there are also some limitations to its use, including its relatively high cost and limited availability.
Future Directions
There are several potential future directions for research on MPEB, including further investigation of its mechanism of action, development of new synthetic routes for MPEB and its derivatives, and exploration of its potential applications in various fields of scientific research. Additionally, MPEB could be further studied for its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases.
Synthesis Methods
MPEB can be synthesized through a series of reactions, including the Knoevenagel condensation of 4-methoxybenzaldehyde with acetylacetone, followed by the Wittig reaction with 4-methoxybenzyltriphenylphosphonium chloride and 2,2'-bipyridine. The resulting product is then purified through column chromatography to obtain MPEB in high yield and purity.
Scientific Research Applications
MPEB has been studied extensively for its potential applications in various fields of scientific research. In the field of optoelectronics, MPEB has been shown to exhibit strong fluorescence properties, making it a promising candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. In materials science, MPEB has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In biomedical research, MPEB has been investigated for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
Properties
| 166827-53-8 | |
Molecular Formula |
C28H24N2O2 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
4-[2-(4-methoxyphenyl)ethenyl]-2-[4-[2-(4-methoxyphenyl)ethenyl]pyridin-2-yl]pyridine |
InChI |
InChI=1S/C28H24N2O2/c1-31-25-11-7-21(8-12-25)3-5-23-15-17-29-27(19-23)28-20-24(16-18-30-28)6-4-22-9-13-26(32-2)14-10-22/h3-20H,1-2H3 |
InChI Key |
QLYURKQGQHATLH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=NC=C2)C3=NC=CC(=C3)C=CC4=CC=C(C=C4)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=NC=C2)C3=NC=CC(=C3)C=CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride](/img/structure/B576031.png)
![4-[(1Z)-1-Propen-1-yl]benzaldehyde](/img/structure/B576032.png)

![2H-pyrido[2,3-f][1,2,3,5]tetrazepine](/img/structure/B576041.png)



